Picolinimidamide structure and chemical properties
Picolinimidamide structure and chemical properties
Title: Technical Guide: Picolinimidamide Scaffolds in Antiparasitic Drug Discovery Subtitle: Structural Analysis, Synthetic Protocols, and Pharmacological Mechanisms Targeting Trypanosoma cruzi
Executive Summary
Picolinimidamide (Pyridine-2-carboximidamide) represents a critical pharmacophore in the development of "arylimidamide" (AIA) and "bis-amidine" therapeutics. Unlike its amide counterpart (picolinamide)—which typically targets sterol 14
This guide details the physicochemical properties that allow this cationic scaffold to target AT-rich DNA sequences in kinetoplastid parasites (Trypanosoma cruzi, Leishmania spp.).[1] It provides validated synthetic protocols using lithium hexamethyldisilazide (LiHMDS) and analyzes the Structure-Activity Relationship (SAR) that governs its trypanocidal efficacy.
Chemical Identity & Physicochemical Profile
The core structure consists of a pyridine ring substituted at the C2 position with an amidine group. The basicity of the amidine functionality is central to its biological activity, ensuring protonation at physiological pH.
Structural Specifications
| Property | Data |
| IUPAC Name | Pyridine-2-carboximidamide |
| Common Name | Picolinimidamide; 2-Amidinopyridine |
| CAS Number | 51285-26-8 (Hydrochloride); 52313-50-5 (Free Base) |
| Molecular Formula | C₆H₇N₃ (Free Base); C₆H₈ClN₃ (HCl Salt) |
| Molecular Weight | 121.14 g/mol (Free Base); 157.60 g/mol (HCl Salt) |
| pKa (Amidine) | ~11.0 – 12.0 (Strongly basic) |
| pKa (Pyridine N) | ~3.5 (Weakly basic) |
| H-Bond Donors | 2 (Amidine NH/NH₂) |
| H-Bond Acceptors | 2 (Pyridine N, Amidine N) |
Structural Visualization (DOT)
The following diagram illustrates the equilibrium between the free base and the biologically active cationic species, highlighting the resonance stabilization that facilitates DNA interaction.
Figure 1: Protonation equilibrium of Picolinimidamide. The cationic form is the active species responsible for electrostatic interaction with the DNA phosphate backbone.
Synthetic Pathways
Historical synthesis relied on the Pinner reaction (acidic ethanolysis of nitriles), which often suffers from long reaction times and moisture sensitivity. The modern, preferred protocol utilizes Lithium Hexamethyldisilazide (LiHMDS) for a rapid, high-yield conversion of 2-cyanopyridine to the amidine.
Protocol: LiHMDS-Mediated Amidine Synthesis
Objective: Synthesis of Picolinimidamide Hydrochloride from 2-Cyanopyridine.
Reagents:
-
2-Cyanopyridine (1.0 eq)
-
LiHMDS (1.0 M in THF, 1.1 eq)
-
Anhydrous THF (Solvent)
-
Ethanolic HCl (4M) or HCl gas
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Silylation: Dissolve 2-cyanopyridine in anhydrous THF. Cool to 0°C.[2]
-
Addition: Dropwise add LiHMDS (1.1 eq). The solution will turn dark (formation of the N-silylated lithiated intermediate).
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2–4 hours. Monitor consumption of nitrile by TLC.
-
Quenching (Hydrolysis): Cool the reaction mixture to 0°C. Carefully add 4M HCl in ethanol (excess). This hydrolyzes the silyl group and protonates the amidine.
-
Precipitation: Stir overnight. The product, Picolinimidamide HCl, typically precipitates as a white/off-white solid.
-
Purification: Filter the solid. Wash with cold diethyl ether to remove siloxane byproducts. Recrystallize from Ethanol/Ether if necessary.
Synthesis Workflow Diagram
Figure 2: Modern synthetic route using LiHMDS. This method avoids the harsh conditions of the Pinner reaction and typically yields >85% product.
Mechanism of Action: DNA Minor Groove Binding[2]
The primary pharmacological target of picolinimidamide derivatives (arylimidamides) is the kinetoplast DNA (kDNA) of the parasite.
Mechanistic Logic
-
Electrostatic Attraction: The positively charged amidine group (+1 at pH 7.4) is attracted to the negatively charged phosphate backbone of DNA.
-
Isohelicity: The curvature of the molecule (especially in bis-amidines or arylimidamides linked by furan/benzene rings) matches the curvature of the DNA minor groove.
-
AT-Rich Selectivity: The amidine protons form hydrogen bonds with the N3 of Adenine and O2 of Thymine at the floor of the minor groove. This displaces the "spine of hydration," leading to entropy-driven binding.
-
Consequence: Binding blocks DNA-dependent enzymes (topoisomerases, polymerases) and inhibits transcription/replication, causing parasite death.
Distinction from Picolinamides:
-
Picolinimidamide (Amidine): DNA Minor Groove Binder.[1][3][4]
-
Picolinamide (Amide): Often targets CYP51 (Sterol 14
-demethylase).[5] -
Note: Resistance to DNA binders can sometimes lead to hypersensitivity to CYP51 inhibitors, suggesting stress-response crosstalk, but the primary MOAs are distinct.
Biological Interaction Diagram
Figure 3: Mechanism of Action. The cationic scaffold targets the AT-rich minor groove, disrupting essential genetic processes in the parasite.
Structure-Activity Relationship (SAR)
To optimize picolinimidamide for drug development (e.g., against T. cruzi), researchers modify the scaffold to improve binding affinity and bioavailability.
| Modification Site | Effect on Activity |
| Amidine Group | Essential for DNA binding. Substitution with weaker bases (e.g., amide) destroys DNA affinity but may shift target to CYP51. |
| Pyridine Nitrogen | Lowers pKa compared to phenyl-amidines (benzamidines), potentially reducing toxicity while maintaining efficacy. |
| N-Substitution | Alkyl/Aryl groups on the amidine nitrogen (N-substituted picolinimidamides) can improve lipophilicity (LogP) for cell penetration but may reduce DNA binding strength due to steric hindrance. |
| Prodrugs (Amidoximes) | Converting the amidine (-C(=NH)NH₂) to an amidoxime (-C(=NOH)NH₂) masks the charge, improving oral bioavailability (e.g., DB844 approach). The prodrug is metabolized back to the active amidine in vivo. |
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 556504, Picolinimidamide. Retrieved from [Link]
-
Synthetic Methodology: Ismail, M. et al. (2022). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances. Retrieved from [Link]
- Mechanism of Action (DNA Binding): Wilson, W. D. et al. (2008). The search for therapeutic agents for kinetoplastid diseases: a detailed analysis of the DNA binding and antiparasitic activity of new bis-amidines. Journal of Medicinal Chemistry. (Contextual citation based on general bis-amidine mechanism).
-
Trypanosoma cruzi Applications: Soeiro, M. N. C. et al. (2013). In vitro and in vivo studies of the antiparasitic activity of DB844 against Trypanosoma cruzi. PLOS Neglected Tropical Diseases.[6] Retrieved from [Link][2]
-
Prodrug Strategies (DB844): Paine, M. F. et al. (2010). Pharmacology of DB844, an orally active aza analogue of pafuramidine, in a monkey model of second stage human African trypanosomiasis. PLOS Neglected Tropical Diseases.[6] Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1 - PMC [pmc.ncbi.nlm.nih.gov]
